N-(4-Chlorophenyl)-1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
N-(4-Chlorophenyl)-1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, an ethyl group, a methyl group, a nitro group, and a carboxamide group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Alkylation: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Amidation: The carboxamide group is introduced through amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid and an amine under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases such as sodium hydroxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: Amino derivatives.
Substitution: Substituted pyrazole derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antiviral effects. The chlorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: Exhibits antitubercular activity.
Uniqueness
N-(4-Chlorophenyl)-1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrazole ring structure, combined with the nitro and chlorophenyl groups, makes it a versatile compound for various applications in scientific research.
Properties
CAS No. |
4784-92-3 |
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Molecular Formula |
C13H13ClN4O3 |
Molecular Weight |
308.72 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-ethyl-5-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13ClN4O3/c1-3-17-12(11(18(20)21)8(2)16-17)13(19)15-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3,(H,15,19) |
InChI Key |
UGZVTTSDUFHUGP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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